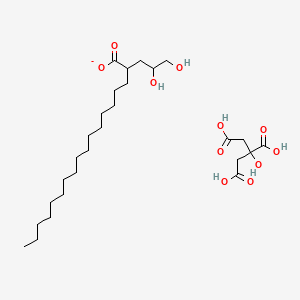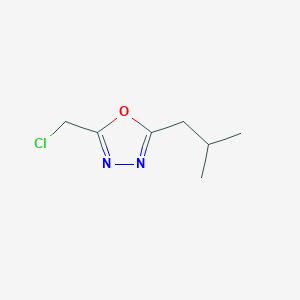
Glycerylstearatecitrate
Übersicht
Beschreibung
Glyceryl stearate citrate is a versatile compound widely used in the cosmetic and personal care industry. It is an ester formed from glycerin, stearic acid, and citric acid. This compound serves multiple functions, including acting as an emulsifier, emollient, and skin conditioning agent. Its chemical formula is C27H48O10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl stearate citrate is synthesized by esterifying glycerin with stearic acid and citric acid. The process involves heating glycerin and stearic acid together, followed by the addition of citric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, glyceryl stearate citrate is produced using a similar process but on a larger scale. The raw materials, glycerin, stearic acid, and citric acid, are mixed in large reactors. The mixture is heated and stirred continuously to promote esterification. The final product is then purified and filtered to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl stearate citrate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent acids and glycerin .
Common Reagents and Conditions
Esterification: Glycerin, stearic acid, citric acid, heat, and catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: Glyceryl stearate citrate.
Hydrolysis: Glycerin, stearic acid, and citric acid.
Wissenschaftliche Forschungsanwendungen
Glyceryl stearate citrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, glyceryl stearate citrate is used as an emulsifier in various formulations. It helps stabilize emulsions, making it a valuable ingredient in the development of creams, lotions, and other cosmetic products .
Biology
In biological research, glyceryl stearate citrate is used to study the effects of emulsifiers on cell membranes and skin permeability. Its ability to enhance the delivery of active ingredients makes it a subject of interest in transdermal drug delivery studies .
Medicine
In medicine, glyceryl stearate citrate is used in topical formulations to improve the texture and stability of creams and ointments. Its moisturizing properties make it beneficial for treating dry skin conditions .
Industry
In the industrial sector, glyceryl stearate citrate is used in the production of personal care products, including moisturizers, cleansers, and makeup. Its ability to blend oil and water phases makes it a key ingredient in many formulations .
Wirkmechanismus
Glyceryl stearate citrate acts primarily as an emulsifier, reducing the surface tension between oil and water phases, allowing them to mix more easily. It also functions as an emollient, providing a smooth and soft texture to the skin. The compound interacts with the lipid bilayer of the skin, enhancing the penetration of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl stearate: Similar in structure but lacks the citric acid component.
Glyceryl stearate SE: Contains an additional sodium stearate molecule for extra stability.
Glyceryl stearate lactate: Contains a lactic acid molecule instead of citric acid
Uniqueness
Glyceryl stearate citrate is unique due to the presence of the citric acid molecule, which enhances its emulsifying properties and makes it suitable for formulations with a slightly acidic pH. This makes it particularly effective in products designed for sensitive skin .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMAMDQIBRUNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O11- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)

![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)




![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)




![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)
